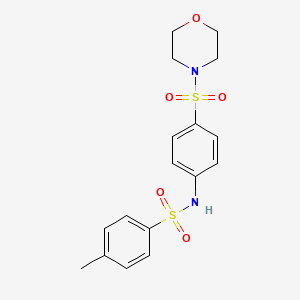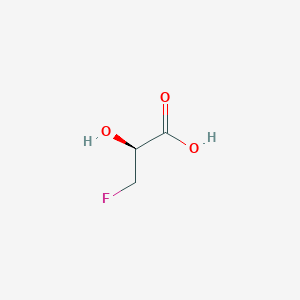![molecular formula C22H20ClN3O2 B2412908 1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1706014-01-8](/img/structure/B2412908.png)
1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a 2-chlorophenyl group and a pyridin-2-yloxy group, which could potentially contribute to its reactivity and biological activity.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis and Antimicrobial Activity : A study focused on the synthesis of new pyridine derivatives, including processes involving 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
- Synthesis of Piperidine Derivatives : Research on the improved synthetic methods for 1-[(4-chlorophenyl)phenylmethyl]-piperazine, an intermediate of cetirizine hydrochloride, demonstrated an economical and practical approach with higher yields, suggesting industrial application potential (Wu Qiuye, 2005).
Pharmacological Insights and Potential Applications
- Anticonvulsant Activity : Novel pyrrolidine-2,5-dione derivatives exhibited potential anticonvulsant activities, with specific compounds showing promising protective indices compared to well-known antiepileptic drugs. This suggests a plausible mechanism of action involving the blockage of sodium and L-type calcium channels (Rybka et al., 2017).
- Anticancer Agents : A study highlighted the design, synthesis, and biological evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, showing significant cytotoxicity towards MCF-7 and HepG2 cancer cell lines. The compounds induced cell cycle arrest and apoptotic cell death, indicating potential as selective anticancer agents (El-Masry et al., 2022).
Molecular Modeling and Drug Design
- Molecular Docking Studies : Synthesized compounds underwent in silico molecular docking screenings, revealing moderate to good binding energies on the target protein. This supports the role of molecular structural moieties in contributing to biological activity and highlights the potential for drug design and discovery (Flefel et al., 2018).
Enzyme Involvement in Metabolism
- Cytochrome P450 and Oxidative Metabolism : The metabolism of Lu AA21004, a novel antidepressant, was studied, identifying the roles of various cytochrome P450 enzymes in its oxidative metabolism to different metabolites. This knowledge aids in understanding drug interactions and the development of safer pharmacological agents (Hvenegaard et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-19-8-1-2-9-20(19)25-12-14-26(15-13-25)22(27)17-6-5-7-18(16-17)28-21-10-3-4-11-24-21/h1-11,16H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGYTBLYTHQLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

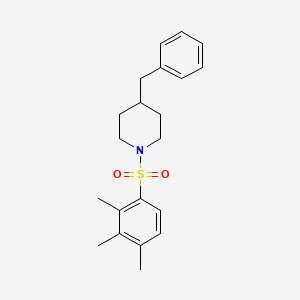
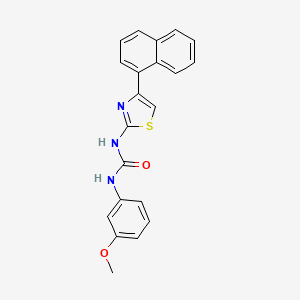
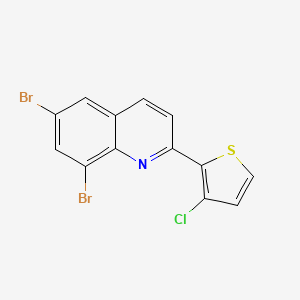
![3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B2412833.png)
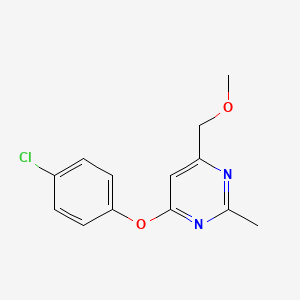
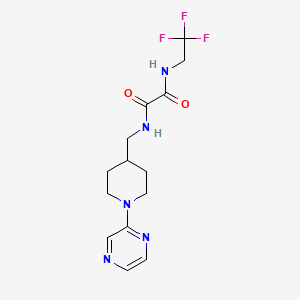
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2412838.png)
![5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412839.png)
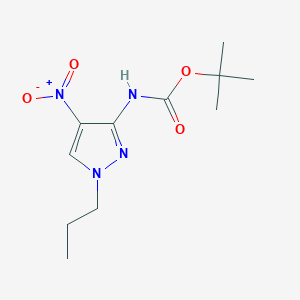
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)
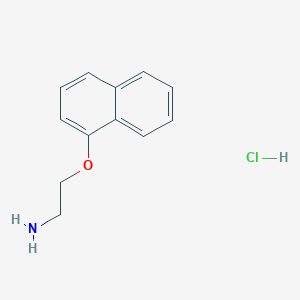
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)
